N-(4-ethoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an ethoxy group, a nitro group, and a xanthene core, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide typically involves a multi-step process. The initial step often includes the nitration of 4-ethoxyaniline to introduce the nitro group. This is followed by the formation of the xanthene core through a series of condensation reactions. The final step involves the coupling of the nitrophenyl group with the xanthene carboxamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the ethoxy group can result in various substituted derivatives.
Scientific Research Applications
N-(4-ethoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The xanthene core may also contribute to its biological activity by interacting with proteins and enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxy-2-nitrophenyl)acetamide
- N-(4-ethoxy-2-nitrophenyl)hexopyranosylamine
Uniqueness
N-(4-ethoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts distinct fluorescent properties. This makes it particularly valuable in applications requiring fluorescence, such as imaging and diagnostics.
Properties
Molecular Formula |
C22H18N2O5 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C22H18N2O5/c1-2-28-14-11-12-17(18(13-14)24(26)27)23-22(25)21-15-7-3-5-9-19(15)29-20-10-6-4-8-16(20)21/h3-13,21H,2H2,1H3,(H,23,25) |
InChI Key |
LEBGZPBDBUGPER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.